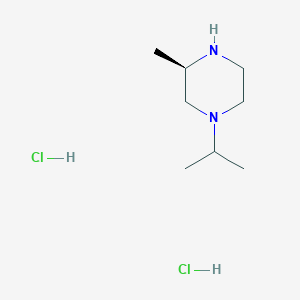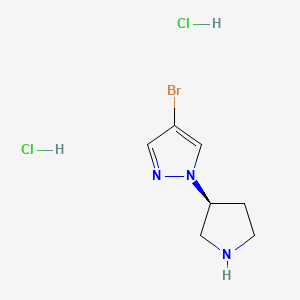
Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.0662210 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Labelling
Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl is utilized in the synthesis of radioactively labelled compounds. For instance, it's used in the preparation of methyl 4-(2,5-dihydroxybenzylamino)benzoate with specific radioactivity for research in pharmacology and biochemical pathways (Taylor et al., 1996).
2. Pharmacokinetic Studies
This compound has been studied for its pharmacokinetics in animal models. Research shows that after intravenous and oral administrations, it demonstrates specific pharmacokinetic behaviors, which are crucial for understanding its potential therapeutic effects (Xu et al., 2020).
3. Application in Nonlinear Optical Materials
The compound is used in the growth of crystals with potential applications in nonlinear optics (NLO). Research into the doping of these crystals with amino acids has shown improvements in their NLO properties, which is significant for photonic and laser technologies (Selvaraju et al., 2009).
4. Photopolymerization Processes
This compound plays a role in photopolymerization, being used as a component in photoinitiators for various polymerization processes. This application is crucial in the field of materials science and engineering (Guillaneuf et al., 2010).
5. Complexation Studies
The compound is involved in studies related to complexation reactions, such as those with β-cyclodextrin and its derivatives. Understanding these interactions is important for developing drug delivery systems and improving drug solubility and stability (Brown et al., 1993).
6. Corrosion Inhibition
Research indicates the use of this compound in developing new inhibitors against corrosion of metals in acidic media. Such applications are vital in industrial processes, particularly in extending the life of metal components (Arrousse et al., 2021).
Wirkmechanismus
Mode of Action
For instance, they can bind to the active site of an enzyme, altering its function and leading to changes in the cell’s biochemical processes .
Biochemical Pathways
The compound may affect several biochemical pathways. In the case of similar compounds, they have been found to influence the synthesis of certain proteins, particularly those involved in bacterial cell division . This can lead to a disruption of normal cell functions and potentially inhibit the growth of bacteria.
Pharmacokinetics
It’s known that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) can significantly impact its efficacy .
Result of Action
The result of the compound’s action can vary depending on its targets and the biochemical pathways it affects. In some cases, it may inhibit the growth of bacteria, while in others, it may alter cellular functions .
Action Environment
The action of Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other compounds or substances. For instance, certain conditions may enhance or inhibit the compound’s ability to bind to its targets .
Eigenschaften
IUPAC Name |
methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDORQAVVCZMAL-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)






![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)




![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)
